1-(4-ヒドロキシベンゾイル)-4-フェニル-3-チオセミカルバジド

説明

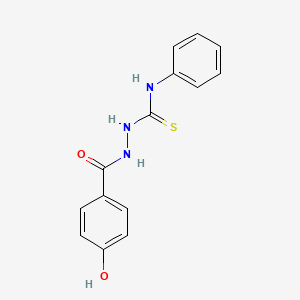

1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea is an organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of a hydroxybenzoyl group, a phenyl group, and a thiosemicarbazide moiety

科学的研究の応用

1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

The primary targets of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide are likely to be enzymes such as 4-hydroxybenzoyl-CoA thioesterase and p-hydroxybenzoate hydroxylase . These enzymes are involved in the metabolism of 4-hydroxybenzoic acid, a compound structurally similar to 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide .

Mode of Action

This could result in changes to the metabolic pathways these enzymes are involved in .

Biochemical Pathways

The affected pathways are likely related to the metabolism of 4-hydroxybenzoic acid. For instance, 4-hydroxybenzoate hydroxylase is involved in the conversion of 4-hydroxybenzoate into hydroquinone . Similarly, 4-hydroxybenzoyl-CoA thioesterase participates in the conversion of 4-hydroxybenzoyl-CoA into 4-hydroxybenzoate . The downstream effects of these pathways could be altered by the action of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide .

Pharmacokinetics

Based on its structural similarity to 4-hydroxybenzoic acid, it is likely that it shares similar pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide’s action would depend on the specific biochemical pathways it affects. Given its potential targets, it could influence the metabolism of 4-hydroxybenzoic acid and related compounds, potentially altering cellular processes dependent on these metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites could influence the compound’s action, efficacy, and stability. For instance, the activity of enzymes like 4-hydroxybenzoyl-CoA thioesterase and p-hydroxybenzoate hydroxylase could be affected by these factors, thereby influencing the action of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea typically involves the reaction of 4-hydroxybenzoyl chloride with 4-phenyl-3-thiosemicarbazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of 1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazide moiety to the corresponding amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Ethers or esters.

類似化合物との比較

Similar Compounds

4-Hydroxybenzoic acid: A phenolic derivative of benzoic acid with similar hydroxybenzoyl functionality.

4-Phenylthiosemicarbazide: A compound with a similar thiosemicarbazide moiety but lacking the hydroxybenzoyl group.

Uniqueness

1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea is unique due to the combination of the hydroxybenzoyl group, phenyl group, and thiosemicarbazide moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea (commonly referred to as compound 1) is a thiourea derivative that has garnered attention in recent years due to its promising biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula for 1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea is C14H13N3O2S, with a molecular weight of 285.34 g/mol. Its structure includes a phenyl group and a hydroxyl group attached to a benzoyl moiety, enhancing its potential for biological activity.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of compound 1 against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and SKOV-3 (ovarian cancer). The cytotoxicity was evaluated using the Sulforhodamine B (SRB) assay, showing significant inhibition of cell proliferation comparable to standard chemotherapeutic agents like doxorubicin .

Key Findings:

- Cytotoxicity: Compound 1 exhibited IC50 values in the low micromolar range across various cancer cell lines.

- Mechanism of Action: Flow cytometry analysis indicated that compound 1 induces apoptosis in cancer cells, primarily through the activation of caspases and disruption of mitochondrial membrane potential .

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has also been investigated for its antimicrobial activity . Studies demonstrated that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective bacterial growth inhibition.

Antimicrobial Efficacy Table:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: It is proposed that compound 1 may inhibit key enzymes involved in cell proliferation and survival pathways.

- DNA Interaction: Preliminary studies suggest that compound 1 can intercalate with DNA, leading to disruptions in replication and transcription processes .

Case Studies

A notable case study involved the synthesis and evaluation of various thiourea derivatives, including compound 1. The study found that modifications in the substituents on the phenyl ring significantly influenced the anticancer activity. For instance, compounds with electron-donating groups exhibited enhanced cytotoxic effects compared to those with electron-withdrawing groups .

特性

IUPAC Name |

1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-12-8-6-10(7-9-12)13(19)16-17-14(20)15-11-4-2-1-3-5-11/h1-9,18H,(H,16,19)(H2,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIYQBBSEBSNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331073 | |

| Record name | 1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26036-25-9 | |

| Record name | 1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。